molecular formula C14H18O3 B3151601 Ethyl 4-(4-acetylphenyl)butanoate CAS No. 71665-59-3

Ethyl 4-(4-acetylphenyl)butanoate

Cat. No.: B3151601
CAS No.: 71665-59-3
M. Wt: 234.29 g/mol
InChI Key: AIWVXEZVUBWIOG-UHFFFAOYSA-N
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Description

Ethyl 4-(4-acetylphenyl)butanoate is a useful research compound. Its molecular formula is C14H18O3 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemoselective Reactions

Ethyl 4-(4-acetylphenyl)butanoate is involved in chemoselective reactions. The reaction of aryl azides with ethyl 3-oxo-4-(triphenylphosphoranylidene)butanoate, which is closely related to this compound, has been studied. This reaction is significant for forming novel triazolylacetic acids, suggesting potential applications in synthesizing new chemical entities (Pokhodylo et al., 2009).

Synthesis of Medicinal Intermediates

Research indicates that compounds similar to this compound are used in the synthesis of medicinal intermediates. For example, 4-phenyl-2-butanone, a closely related compound, is a key medium in synthesizing anti-inflammatory medicines and codeine (Zhang, 2005).

Thermochemical Studies

This compound-related esters like ethyl propanoate and methyl butanoate have been studied for their thermochemistry and kinetics. These studies provide valuable insights into the enthalpies of formation and bond dissociation energies, crucial for understanding the stability and reactivity of such compounds (El‐Nahas et al., 2007).

Biotransformation Studies

This compound and its derivatives are subjects in biotransformation studies. For instance, ethyl 2-acetylamino-2-carbethoxy-4-(phenylsulphinyl)-butanoate, a compound with a similar structure, undergoes biotransformation by cell suspension cultures, leading to the production of new chemical compounds. This indicates potential applications in biotechnological processes (Barrosaf et al., 1992).

Properties

IUPAC Name

ethyl 4-(4-acetylphenyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-3-17-14(16)6-4-5-12-7-9-13(10-8-12)11(2)15/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWVXEZVUBWIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC1=CC=C(C=C1)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.